![molecular formula C10H14N6O3 B014560 2-Amino-2'-deoxyadenosine CAS No. 4546-70-7](/img/structure/B14560.png)
2-Amino-2'-deoxyadenosine
Overview
Description
2’-Amino-2’-deoxyadenosine (2’-AdA) is an analogue of adenosine where the ribose 2’-hydroxyl group is replaced by an amino group . It can be used as a starting material for the synthesis of 2’-amino nucleotides .
Synthesis Analysis
2’-AdA can be synthesized from adenosine . A polymer-assisted solution-phase (PASP) synthesis of lead structure analogues has been described . The chemoselective attack of weakly nucleophilic amino groups on the N-alkylated N-acyl sulfonamide linker allows for the synthesis of amides in high yields without the need for protection of primary and secondary hydroxyl functions .
Molecular Structure Analysis
The molecular formula of 2’-AdA is C10H14N6O3 . It has four defined stereocenters . The structure consists of a purine linked to a ribose which lacks a hydroxyl group at position 2 .
Chemical Reactions Analysis
2’-AdA can be used as a starting material for the synthesis of 2’-amino nucleotides . The compound can be converted to nucleotides that serve as substrates for incorporation into nucleic acids by polymerases in place of (d)AMP .
Physical And Chemical Properties Analysis
2’-AdA is a white to pale yellow to pale cream powder . It is soluble in DMSO . The average mass is 266.257 Da and the monoisotopic mass is 266.112732 Da .
Scientific Research Applications
Noncanonical DNA Polymerization
2-Amino-2’-deoxyadenosine (also known as aminoadenine) plays a crucial role in noncanonical DNA polymerization by aminoadenine-based siphoviruses . Certain DNA viruses that infect hosts as diverse as cyanobacteria, proteobacteria, and actinobacteria exhibit wholesale substitution of aminoadenine for adenine, thereby forming three hydrogen bonds with thymine and violating Watson-Crick pairing rules .
Biosynthesis Enzyme Production
Aminoadenine-encoded DNA polymerases, homologous to the Klenow fragment of bacterial DNA polymerase I, were found to preferentially select for aminoadenine instead of adenine in deoxynucleoside triphosphate incorporation templated by thymine . This suggests that aminoadenine has propagated in DNA alongside adenine since archaic stages of evolution .
RNA Solid-Phase Synthesis
2-Amino-2’-deoxyadenosine phosphoramidite is a building block for automated RNA solid-phase synthesis . The 2′-amino-modified RNA finds applications in the evaluation of hydrogen-bond networks in folded RNA, such as riboswitches or ribozymes .
Comparative Study on Self-Cleaving Pistol Ribozymes
The 2′-amino-2′-deoxyadenosine building block has been implemented in a comparative study on self-cleaving pistol ribozymes to shed light on structural versus catalytic roles of active-site 2′-OH groups in the reaction mechanism .
Energy Source under Energy Stress Conditions
2′-Deoxyadenosine is used by some cells as an energy source under energy stress conditions . It is also used to affect cAMP levels .
Synthesis of 2′-Amino Nucleotides
2′-AdA can be used as starting material for the synthesis of 2′-amino nucleotides . This has applications in various biological processes .
Mechanism of Action
Target of Action
The primary target of 2-Amino-2’-deoxyadenosine (2’-amino dA) is adenosine deaminase (ADA) . ADA is an enzyme that converts adenosine and 2’-amino dA to inosine and 2’-amino dI, respectively . This enzyme plays a crucial role in purine metabolism .
Mode of Action
2’-Amino-2’-deoxyadenosine acts as an adenosine analog . It interacts with its target, ADA, by mimicking the natural substrate, adenosine
Biochemical Pathways
The biosynthesis of 2’-amino dA is initiated by a Nudix hydrolase , AdaJ, which catalyzes the hydrolysis of ATP . The ada gene cluster is essential for the biosynthesis of 2’-amino dA . Mutation of certain genes in this cluster results in the nonproduction of 2’-amino dA .
Result of Action
It is known to show bioactivity against rna-type virus infection
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O3/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H4,11,12,14,15)/t4-,5+,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLHIMIFXOBLFF-KVQBGUIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2'-deoxyadenosine | |
CAS RN |
4546-70-7 | |
Record name | 2-Amino-2′-deoxyadenosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4546-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Diaminopurinedeoxyriboside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004546707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-AMINO-2'-DEOXYADENOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZPH2F1JHR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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